molecular formula C25H22N4O2 B2362224 1-(4-(3-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251563-84-4

1-(4-(3-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No. B2362224
CAS RN: 1251563-84-4
M. Wt: 410.477
InChI Key: IJTSCFDHIUJCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(3-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide” is a complex organic molecule. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The compound contains a benzamide moiety, which is a common structural unit in many pharmaceuticals and industrial chemicals .


Synthesis Analysis

The synthesis of benzamide derivatives, such as the compound , can be achieved through various methods. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a benzamide moiety, an imidazole ring, and a phenyl group . The exact 3D structure may require advanced computational methods or experimental techniques to determine .


Chemical Reactions Analysis

Reactions involving this compound likely occur at the benzylic position, which is the carbon atom attached to the aromatic ring . Benzylic halides, for example, undergo the typical reactions of alkyl halides . The compound could also potentially undergo oxidation reactions at the benzylic position .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, like the compound , have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including lung, breast, and prostate cancer cells. The structure-activity relationship (SAR) analysis indicates that the presence of methyl groups and electron-donating groups on the benzimidazole scaffold significantly increases anticancer activity. This compound could potentially be used to develop new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented . These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compound could be explored for its potential use as a broad-spectrum antimicrobial agent.

Pesticidal Applications

Benzamides substituted with heterocyclic compounds have been designed and synthesized for use as pesticides . The compound , with its benzamide and imidazole components, could be a candidate for developing novel pesticides with high activity.

Pharmacological Research

Benzimidazole derivatives are known for their wide range of pharmacological activities, including antiviral, anti-inflammatory, and analgesic effects . The compound could be a valuable tool in pharmacological research, leading to the discovery of new drugs with diverse therapeutic applications.

Future Directions

The development of new techniques for the preparation of organic compounds, including benzamide derivatives, is a priority area of research in the pharmaceutical industry . The use of green and efficient synthesis methods, such as the one mentioned above, is likely to be a key part of this future research .

properties

IUPAC Name

1-[[4-[(3-methylbenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-18-6-5-7-20(14-18)24(30)27-22-12-10-19(11-13-22)15-29-16-23(26-17-29)25(31)28-21-8-3-2-4-9-21/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTSCFDHIUJCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.